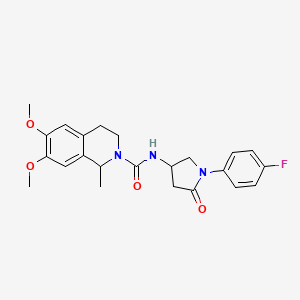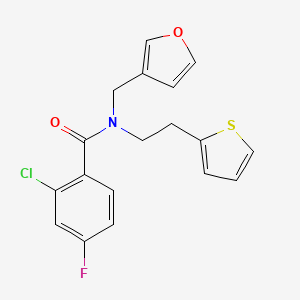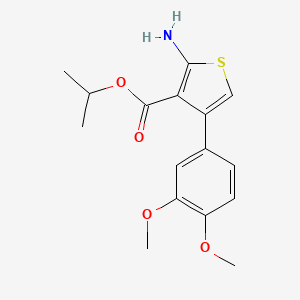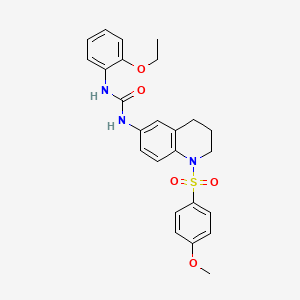![molecular formula C27H17ClF3N3O2 B2506300 N-(3-{[4-(4-chlorophényl)-3-cyano-6-[3-(trifluorométhyl)phényl]pyridin-2-yl]oxy}phényl)acétamide CAS No. 303984-57-8](/img/structure/B2506300.png)
N-(3-{[4-(4-chlorophényl)-3-cyano-6-[3-(trifluorométhyl)phényl]pyridin-2-yl]oxy}phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide is a useful research compound. Its molecular formula is C27H17ClF3N3O2 and its molecular weight is 507.9. The purity is usually 95%.
BenchChem offers high-quality N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anthelminthique
- Application: « N-(3-{[4-(4-chlorophényl)-3-cyano-6-[3-(trifluorométhyl)phényl]pyridin-2-yl]oxy}phényl)acétamide » a été étudié comme agent anthelminthique. Plus précisément, il est lié à la synthèse du rafoxanide (également connu sous le nom de N-[3-chloro-4-(4-chlorophénoxy)-phényl]-2-hydroxy-3,5-diiodo-benzamide). Le rafoxanide est utilisé pour lutter contre les infestations parasitaires chez les moutons et les bovins. Sa synthèse ne nécessite que trois étapes à partir du 4-chlorophénol facilement accessible, ce qui permet d'obtenir un rendement global de 74 % .
Propriétés optiques non linéaires
- Application: Le composé a un potentiel en optique non linéaire. Par exemple, le dérivé 3-(4-chlorophényl)-1-(pyridin-3-yl)prop-2-èn-1-one (CPP) a été étudié pour la génération de la deuxième et de la troisième harmonique (SHG). Le CPP présente une polarisabilité statique et dynamique plus élevée que l'urée, ce qui le rend intéressant pour les applications optiques .
Recherche antivirale et anticancéreuse
- Application: Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurelles justifient son exploration dans la recherche antivirale et anticancéreuse. Des dérivés similaires ont été étudiés pour leur potentiel en tant qu'agents anti-VIH-1 .
Activité antibactérienne et antifongique
- Application: Les salicylanilides, y compris les composés apparentés, ont démontré une activité antibactérienne et antifongique puissante. Ces propriétés pourraient être pertinentes pour lutter contre les agents pathogènes résistants aux médicaments .
Autres activités biologiques
- Application: Les salicylanilides ont également montré une activité contre les agents pathogènes Gram-positifs, notamment Staphylococcus aureus résistant à la méthicilline et Enterococcus faecium résistant à la vancomycine. De plus, ils présentent une activité antimycobactérienne .
Études de docking moléculaire
- Application: Les chercheurs ont effectué des études de docking moléculaire sur des dérivés indoliques apparentés. L'étude des interactions de liaison de ce composé avec des cibles spécifiques (par exemple, enzymes, récepteurs) pourrait fournir des informations sur son potentiel pharmacologique .
Propriétés
IUPAC Name |
N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClF3N3O2/c1-16(35)33-21-6-3-7-22(13-21)36-26-24(15-32)23(17-8-10-20(28)11-9-17)14-25(34-26)18-4-2-5-19(12-18)27(29,30)31/h2-14H,1H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCAMQUXRBDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506217.png)
![N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)

![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)
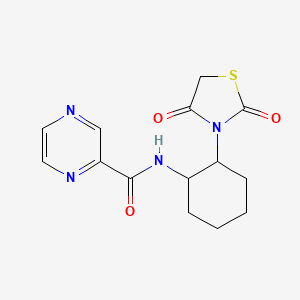
![2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2506225.png)
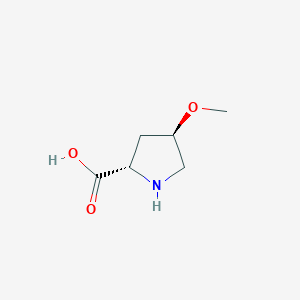
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2506231.png)
